Splendoside

Übersicht

Beschreibung

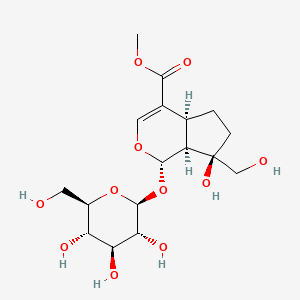

Splendoside is a natural iridoid compound found in several plants .

Molecular Structure Analysis

The molecular formula of Splendoside is C17H26O11 . Its molecular weight is 406.38 . The IUPAC name is methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate .Physical And Chemical Properties Analysis

Splendoside is a powder . Its boiling point is predicted to be 656.7±55.0°C and its density is predicted to be 1.58±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Neuroprotective Effect in Parkinson’s Disease Treatment

Splendoside, as an iridoid compound, has been found in the leaves of Pentas lanceolata . A study investigated the possible neuroprotective effect of an iridoids-rich fraction from these leaves using a rotenone model of Parkinson’s disease in mice .

The study found that treatment with this iridoids-rich fraction, which includes Splendoside, counteracted the effect of rotenone on grip strength and motor coordination in mice . The dopamine and AChE levels were elevated again in the brain homogenate of the treated groups . The treatment also decreased the inflammatory effect of rotenone as the MCP-1, IL-1β, and TNF-α decreased again to their normal content . The oxidative stress produced in brain tissues due to rotenone treatment was masked by the antioxidant effect of the iridoids-rich fraction .

Larvicidal Activity Against Mosquito Vectors

Although the specific application of Splendoside in this context is not mentioned, it’s worth noting that plant extracts rich in iridoids have been tested for larvicidal activity against medically important mosquito vectors . The leaf extract of Morinda citrifolia, which is rich in iridoids, was tested against Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus . The results showed promising larvicidal activities against these mosquito vectors .

Safety and Hazards

Wirkmechanismus

Target of Action

Splendoside is a natural product of Vaccinium, Ericaceae . More research is needed to identify the compound’s primary targets and their roles.

Mode of Action

The mode of action of Splendoside is not well-understood due to the lack of specific studies on this compound. It’s important to note that the interaction of a compound with its targets can lead to various changes at the cellular and molecular level. These changes can influence the function of the target proteins, alter cellular processes, and ultimately lead to the observed effects of the compound .

Biochemical Pathways

The specific biochemical pathways affected by Splendoside are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur in a cell and are crucial for maintaining cellular function and homeostasis. When a compound like Splendoside interacts with its targets, it can influence these pathways and their downstream effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These effects can range from changes in gene expression, alterations in cellular signaling pathways, to effects on cell growth and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound. Specific studies on how environmental factors influence splendoside’s action are currently lacking .

Eigenschaften

IUPAC Name |

methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h5,7,9-13,15-16,18-22,24H,2-4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIDBCJSSFEBDL-DUMNYRKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CCC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Splendoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Di](/img/no-structure.png)